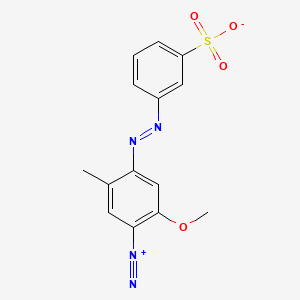
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt is a complex organic compound known for its unique chemical properties and applications. This compound is part of the diazonium salts family, which are widely used in organic synthesis, particularly in the preparation of azo dyes. The presence of the methoxy, methyl, and sulfophenyl groups in its structure contributes to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the nitration of an aromatic compound to introduce a nitro group, which is then reduced to an amine. This amine undergoes diazotization using nitrous acid, forming the diazonium salt. The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reactants, are meticulously monitored to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides, hydroxides, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in labeling and detection techniques due to its ability to form stable azo bonds with proteins and nucleic acids.
Medicine: Research explores its potential in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt involves the formation of azo bonds through diazonium coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic sites on other molecules to form stable azo linkages. These reactions are facilitated by the presence of electron-donating groups, such as methoxy and methyl, which enhance the reactivity of the diazonium group.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt used in similar coupling reactions.
2-Methoxy-5-methylbenzenediazonium: A compound with similar substituents but lacking the sulfophenyl group.
3-Sulfophenylbenzenediazonium: A compound with the sulfophenyl group but different substituents on the aromatic ring.
Uniqueness
Benzenediazonium, 2-methoxy-5-methyl-4-(2-(3-sulfophenyl)diazenyl)-, inner salt is unique due to the combination of its substituents, which confer specific reactivity and stability. The presence of the sulfophenyl group enhances its solubility in water, making it more versatile in aqueous reactions. Additionally, the methoxy and methyl groups increase its electron density, facilitating various chemical transformations.
Properties
CAS No. |
78480-21-4 |
|---|---|
Molecular Formula |
C14H12N4O4S |
Molecular Weight |
332.34 g/mol |
IUPAC Name |
3-[(4-diazonio-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N4O4S/c1-9-6-13(16-15)14(22-2)8-12(9)18-17-10-4-3-5-11(7-10)23(19,20)21/h3-8H,1-2H3 |
InChI Key |
HYLVOMPFLVGUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















